molecular formula C14H21NO2 B071360 (R)-tert-Butyl 3-amino-4-phenylbutanoate CAS No. 166023-31-0

(R)-tert-Butyl 3-amino-4-phenylbutanoate

Cat. No.: B071360
CAS No.: 166023-31-0
M. Wt: 235.32 g/mol
InChI Key: ZIJHIHDFXCNFAA-GFCCVEGCSA-N
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Description

®-tert-Butyl 3-amino-4-phenylbutanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound is characterized by its tert-butyl ester group, an amino group, and a phenyl group attached to a butanoate backbone. Its chiral nature makes it an important intermediate in the synthesis of various enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-amino-4-phenylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-phenylbutanoic acid and tert-butyl alcohol.

    Esterification: The amino acid is esterified using tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-tert-Butyl 3-amino-4-phenylbutanoate.

Industrial Production Methods

In an industrial setting, the production of ®-tert-Butyl 3-amino-4-phenylbutanoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-amino-4-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

®-tert-Butyl 3-amino-4-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Biology: Serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 3-amino-4-phenylbutanoate
  • tert-Butyl 3-amino-4-phenylbutanoate (racemic mixture)
  • tert-Butyl 3-amino-4-(4-methylphenyl)butanoate

Uniqueness

®-tert-Butyl 3-amino-4-phenylbutanoate is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical research for developing drugs with targeted biological activity.

Properties

IUPAC Name

tert-butyl (3R)-3-amino-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJHIHDFXCNFAA-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501247000
Record name 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166023-31-0
Record name 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166023-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (βR)-β-aminobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501247000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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